2-Hydroxy-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxamide
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Overview
Description
2-Hydroxy-4’-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxamide is an organic compound characterized by the presence of a hydroxyl group, a trifluoromethyl group, and a carboxamide group attached to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-4’-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxamide typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized via a Suzuki-Miyaura coupling reaction, where a boronic acid derivative reacts with a halogenated aromatic compound in the presence of a palladium catalyst and a base.
Introduction of Functional Groups: The trifluoromethyl group can be introduced using a trifluoromethylation reagent such as trifluoromethyl iodide or trifluoromethyl sulfonate. The hydroxyl group can be introduced via hydroxylation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.
Amidation: The carboxamide group is typically introduced through an amidation reaction, where a carboxylic acid derivative reacts with an amine in the presence of a coupling agent like carbodiimide.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and the use of recyclable catalysts are common strategies to enhance efficiency and sustainability.
Types of Reactions:
Oxidation: The hydroxyl group can undergo oxidation to form a carbonyl group, leading to the formation of ketones or aldehydes.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted biphenyl derivatives.
Chemistry:
Catalysis: The compound can serve as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.
Materials Science: Its unique structure makes it a candidate for the development of advanced materials with specific electronic or optical properties.
Biology and Medicine:
Drug Development: The compound’s structural features make it a potential candidate for drug discovery, particularly in the design of inhibitors or modulators of biological targets.
Biological Probes: It can be used as a probe to study biological pathways and interactions due to its ability to interact with specific biomolecules.
Industry:
Polymer Science: The compound can be incorporated into polymers to modify their properties, such as thermal stability or mechanical strength.
Electronics: Its electronic properties make it suitable for use in the development of organic electronic devices.
Mechanism of Action
The mechanism by which 2-Hydroxy-4’-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross biological membranes and reach intracellular targets. The hydroxyl and carboxamide groups can form hydrogen bonds with biological macromolecules, contributing to binding affinity and specificity.
Comparison with Similar Compounds
2-Hydroxy-5-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide.
2,2’-Bis(trifluoromethyl)-[1,1’-biphenyl]-4,4’-dicarboxylic acid: Contains two trifluoromethyl groups and two carboxylic acid groups.
2,2’-Bis(trifluoromethyl)-4,4’-diaminobiphenyl: Features two trifluoromethyl groups and two amino groups.
Uniqueness: 2-Hydroxy-4’-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxamide is unique due to the combination of its functional groups, which confer distinct chemical and physical properties. The presence of both a hydroxyl group and a carboxamide group allows for versatile chemical reactivity and potential for diverse applications in various fields.
Properties
IUPAC Name |
3-hydroxy-4-[4-(trifluoromethyl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO2/c15-14(16,17)10-4-1-8(2-5-10)11-6-3-9(13(18)20)7-12(11)19/h1-7,19H,(H2,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJFTUZPLAJYTOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=C(C=C2)C(=O)N)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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